4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid
Overview
Description
4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid is a fluorinated aromatic compound that has gained attention due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid typically involves the introduction of fluorine atoms into the aromatic ring through electrophilic substitution reactions. One common method is the reaction of 2,5-difluorobenzene with pyridine-3-carboxylic acid under specific conditions to achieve the desired product. The reaction may require the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules for studying their interactions and mechanisms.
Medicine: It is explored for its potential in drug discovery and development, particularly in designing fluorinated pharmaceuticals with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biological molecules. This can result in altered biological activity and improved pharmacokinetic properties .
Comparison with Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Another fluorinated pyridine derivative with similar chemical properties.
2-(2,5-Difluorophenyl)-5-(trifluoromethyl)pyridine: A compound with additional trifluoromethyl group, offering different reactivity and applications.
Uniqueness: 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both fluorine atoms and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-(2,5-difluorophenyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-7-1-2-11(14)9(5-7)8-3-4-15-6-10(8)12(16)17/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJDCMRPQRYFJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=C(C=NC=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692522 | |
Record name | 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-01-9 | |
Record name | 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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